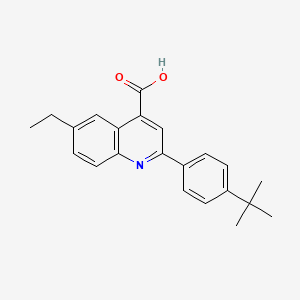

2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO2/c1-5-14-6-11-19-17(12-14)18(21(24)25)13-20(23-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYGNEJJFMGIKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antitumor Properties

Recent studies have highlighted the antitumor potential of 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid. In vivo experiments using xenograft models demonstrated significant tumor growth inhibition. Specifically, at doses of 20 mg/kg, the compound achieved tumor growth inhibition rates of up to 60% compared to control groups . This suggests its potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In models of induced arthritis, significant reductions in paw swelling were observed, indicating its anti-inflammatory properties. This effect may be attributed to the inhibition of pro-inflammatory cytokines and mediators .

Therapeutic Implications

Given its biological activities, this compound has several potential therapeutic applications:

- Cancer Treatment : Due to its demonstrated antitumor effects, further development could lead to new cancer therapies targeting specific tumor types.

- Anti-inflammatory Therapies : Its ability to reduce inflammation markers suggests potential use in treating inflammatory diseases such as arthritis or other autoimmune conditions.

- Inhibitor Development : As an eIF4A inhibitor, it may serve as a lead compound for developing novel drugs aimed at disrupting protein synthesis in cancer cells .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the efficacy and safety of this compound:

Mechanism of Action

The mechanism by which 2-(4-tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound’s analogs vary in substituents at positions 2, 6, and 8, influencing their physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Data

Key Observations:

Substituent Effects on Molecular Weight :

- The tert-butyl group in the target compound increases its molecular weight compared to analogs with smaller alkyl (methyl, butyl) or alkoxy (butoxy) groups.

- Chlorine substitution (e.g., 590355-49-0) further elevates molecular weight due to its higher atomic mass .

In contrast, the butoxy substituent (LogP ~5.0) in 438231-93-7 offers similar lipophilicity but introduces hydrogen-bonding capacity via the ether oxygen .

Steric and Electronic Effects :

Research and Application Insights

- Biological Activity: Quinoline-4-carboxylic acids are explored as kinase inhibitors and antimicrobial agents. The ethyl and tert-butyl groups in the target compound may optimize binding to hydrophobic pockets in enzymes, as seen in analogs like 53778-26-0, which showed moderate activity in kinase assays . Chlorinated derivatives (e.g., 590355-49-0) are often synthesized to probe halogen bonding in drug design .

Synthetic Challenges :

- The tert-butyl group’s steric bulk complicates synthesis, requiring optimized coupling conditions compared to methyl or butyl analogs .

Biological Activity

2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of quinoline derivatives. The compound can be synthesized through a modified Doebner reaction, which allows for the introduction of various substituents on the quinoline ring, enhancing its biological properties .

Antitumor Activity

Recent studies have highlighted the antitumor properties of quinoline derivatives. For instance, related compounds have shown significant inhibitory effects against various cancer cell lines:

- Cell Lines Tested : Human hepatocellular carcinoma (HepG2) and colorectal carcinoma (HCT116).

- IC50 Values : The most potent derivatives exhibited IC50 values ranging from 7.7 to 14.2 µg/ml against HepG2 and HCT116, comparable to standard chemotherapy agents like 5-fluorouracil .

Table 1: Antitumor Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µg/ml) | Reference |

|---|---|---|---|

| This compound | HepG2 | TBD | This study |

| Compound 3a | HepG2 | 7.7 | |

| Compound 4a | HCT116 | 14.2 |

The biological activity of this compound may involve several mechanisms:

- SIRT3 Inhibition : Quinoline derivatives have been identified as selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism. Inhibition of SIRT3 leads to altered cellular metabolism and apoptosis in cancer cells .

- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to decreased proliferation. This was evidenced by flow cytometry analysis showing increased populations of cells in the G0/G1 phase when treated with certain concentrations of quinoline derivatives .

- Colony Formation Assays : The ability to inhibit colony formation in leukemia cell lines (THP-1, MOLM-13) has been demonstrated, with significant reductions in colony numbers observed at low concentrations (0.2–0.8 µM) of the compound .

Case Studies

A notable case study involved the evaluation of a series of quinoline derivatives for their anticancer properties. The study focused on the structure-activity relationship (SAR) among various substituted quinolines, identifying specific groups that enhance biological activity against targeted cancer cell lines.

Findings:

Chemical Reactions Analysis

Chemical Reactions of Quinoline-4-carboxylic Acid Derivatives

Quinoline-4-carboxylic acid derivatives can undergo various chemical transformations, including esterification, amidation, and substitution reactions.

-

Esterification : Quinoline-4-carboxylic acids can be easily esterified using sulfuric acid in ethanol, which is a common method for converting carboxylic acids into esters .

-

Amidation : The carboxylic acid group can be converted into amides using appropriate amines and coupling agents like DCC or HATU.

-

Substitution Reactions : The ethyl group at the 6-position can undergo substitution reactions under certain conditions, such as nucleophilic substitution or cross-coupling reactions.

Data and Research Findings

While specific data on 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid is limited, related compounds have shown promising biological activities and synthetic versatility. For example, quinoline derivatives have been explored as inhibitors of eIF4A, a protein involved in cancer progression .

Table 2: Biological Activities of Quinoline Derivatives

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Quinoline-4-carboxylic acids | eIF4A inhibitors | |

| Quinoline derivatives | Antimicrobial agents |

Q & A

What are the established synthetic routes for 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

Basic Research Question

Methodological Answer:

The synthesis of quinoline-4-carboxylic acid derivatives typically involves multi-step routes, including:

- Condensation reactions : For example, coupling 4-tert-butylbenzaldehyde with ethyl-substituted aniline precursors, followed by cyclization under acidic conditions (e.g., polyphosphoric acid) to form the quinoline core .

- Functionalization : Carboxylic acid introduction via oxidation of methyl groups or hydrolysis of nitriles. Acylation using reagents like malonyl chloride in the presence of triethylamine is common for side-chain modifications .

- Optimization : Yield improvements (e.g., 60–75%) are achieved by controlling temperature (80–120°C), solvent choice (DMF or toluene), and catalysts (e.g., Pd or Cu for cross-coupling reactions) .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Advanced Research Question

Methodological Answer:

- SHELX Software : Use SHELXL for small-molecule refinement to determine bond lengths, angles, and torsional conformations. High-resolution X-ray diffraction data (e.g., <1.0 Å) enables precise localization of the tert-butyl and ethyl substituents, critical for understanding steric effects .

- Twinned Data Challenges : For macromolecular complexes, SHELXPRO interfaces with refinement tools to handle twinning or disorder in the quinoline ring system .

- Validation : Cross-validate with DFT-calculated geometries to address discrepancies between experimental and theoretical models .

What strategies mitigate contradictions in reported biological activity data for this compound?

Advanced Research Question

Methodological Answer:

- Standardized Assays : Discrepancies in antimicrobial or anticancer activity often arise from variations in cell lines (e.g., HeLa vs. MCF-7) or assay protocols. Use OECD guidelines for reproducibility .

- Metabolic Stability : Evaluate cytochrome P450 interactions (e.g., CYP3A4) to account for differential metabolism in vitro vs. in vivo .

- Data Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate results across studies, adjusting for variables like concentration ranges (1–100 µM) and exposure times .

How can computational modeling predict the electronic properties of this compound?

Advanced Research Question

Methodological Answer:

- DFT Calculations : Use Gaussian09 or ORCA to compute HOMO-LUMO gaps, electrostatic potentials, and partial charges. The tert-butyl group’s electron-donating effects reduce the quinoline ring’s electrophilicity, influencing binding to biological targets .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures to model pharmacokinetic behavior (e.g., logP ~3.5) .

- Docking Studies : AutoDock Vina predicts interactions with enzymes like topoisomerase II, highlighting key residues (e.g., Arg503) for mutagenesis validation .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

Methodological Answer:

- Hazard Classification : Classified under EU regulations (R52-53) as harmful to aquatic organisms. Use fume hoods and avoid environmental release .

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. For powder handling, use NIOSH-approved N95 respirators .

- Spill Management : Neutralize with dry sand or alcohol-insoluble foam. Contaminated materials require incineration at >800°C to prevent toxic byproducts .

How does the tert-butyl group influence the compound’s stability under acidic conditions?

Advanced Research Question

Methodological Answer:

- Steric Shielding : The tert-butyl group reduces hydrolysis of the carboxylic acid moiety at pH <4.0. Accelerated stability testing (40°C/75% RH) shows >90% retention after 14 days .

- Degradation Pathways : LC-MS identifies decarboxylation and quinoline ring oxidation as primary degradation routes. Stabilize formulations with antioxidants (e.g., BHT at 0.01% w/v) .

What analytical techniques validate purity and structural integrity?

Basic Research Question

Methodological Answer:

- HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<0.5%). Monitor [M+H]+ ions (m/z ~380) .

- NMR : 1H NMR (500 MHz, DMSO-d6) confirms substituent positions: δ 1.35 (t, tert-butyl), δ 2.65 (q, ethyl), δ 8.25 (s, quinoline-H) .

- Elemental Analysis : Acceptable C/H/N deviations ≤0.3% from theoretical values .

What are the limitations of current structure-activity relationship (SAR) studies for this compound?

Advanced Research Question

Methodological Answer:

- Stereochemical Gaps : Limited data on enantiomeric activity. Resolve using chiral HPLC (Chiralpak IA) and test isolated (R)- and (S)-forms .

- Off-Target Effects : SAR often overlooks kinase inhibition (e.g., EGFR). Perform kinome-wide profiling (DiscoverX) to identify unintended targets .

- 3D-QSAR : Develop CoMFA models using alignment-independent descriptors to improve predictive accuracy for new derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.